![molecular formula C19H19N3O4S B2592197 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-71-1](/img/structure/B2592197.png)

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

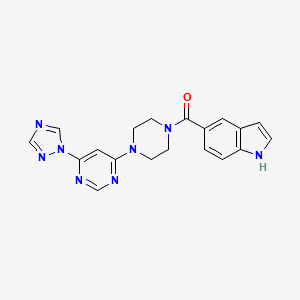

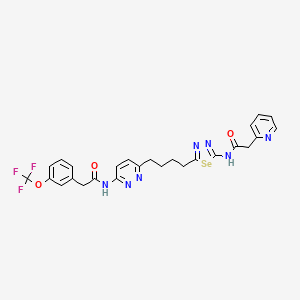

Researchers have designed and synthesized this compound as part of their search for novel anti-mycobacterial agents . They employed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions and synthesized several analogues. These analogues combine imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide moieties with piperazine and various 1,2,3 triazoles .

Molecular Structure Analysis

The molecular structure of 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide involves intricate interactions between its functional groups. Detailed characterization using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis has been performed .

Scientific Research Applications

Antibacterial and Antifungal Agents

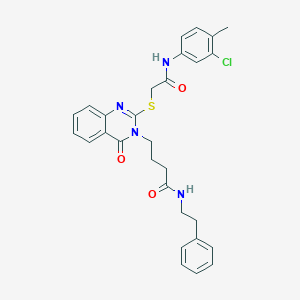

Compounds related to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide have been investigated for their potential as antibacterial and antifungal agents. For instance, novel analogs of benzothiazole substituted pyrazol-5-ones have been synthesized, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. These compounds were evaluated using spectral studies and antimicrobial screening, highlighting their potential in addressing bacterial infections (Palkar et al., 2017).

Anticancer Agents

Research has also focused on the development of benzothiazole derivatives as potential anticancer agents. A study on benzo[d]thiazole-2-carboxamide derivatives explored their synthesis and evaluation as epidermal growth factor receptor (EGFR) inhibitors. These compounds demonstrated moderate to excellent cytotoxicity against cancer cell lines, indicating their potential as targeted cancer therapies. The study emphasizes the role of virtual screening methods in the design of these compounds, suggesting a promising direction for anticancer drug development (Zhang et al., 2017).

Antioxidants and Antitumor Agents

The antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides with antiproliferative activity has been examined. These compounds were synthesized and assessed for their in vitro antiproliferative activity against human cancer cells and antioxidant capacity. The study found that certain derivatives exhibited significant antioxidant properties along with antiproliferative effects, suggesting their dual utility in cancer treatment and oxidative stress mitigation (Cindrić et al., 2019).

Synthesis and Structural Characterization

The synthesis and characterization of related compounds, focusing on their structural and photophysical properties, have been explored. For example, the synthesis of dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. These studies contribute to the understanding of the chemical and biological properties of such compounds, providing a foundation for future drug development and other scientific applications (Padalkar et al., 2014).

Mechanism of Action

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide likely exerts its antimycobacterial activity through specific interactions with cellular targets. Molecular docking and dynamics studies have been conducted to understand its binding pattern and stability against the selected target, which is the pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .

Properties

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-17(10-4-7-13-14(8-10)26-9-25-13)22-19-21-16-12(2-1-3-15(16)27-19)18(24)20-11-5-6-11/h4,7-8,11-12H,1-3,5-6,9H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJAQRNMMYHBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592120.png)

![N-(4-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2592126.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2592127.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2592133.png)

![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2592134.png)

![N-isopropyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592136.png)

![6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2592137.png)